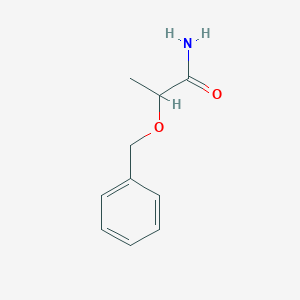

2-Benzyloxy-propionamide

Description

Structure

3D Structure

Properties

CAS No. |

7462-64-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-phenylmethoxypropanamide |

InChI |

InChI=1S/C10H13NO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |

InChI Key |

JAUODNRCYPIJOM-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)N)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyloxy Propionamide Scaffolds

Reactivity of the Amide Moiety

The amide group in 2-Benzyloxy-propionamide is a relatively stable functional group due to resonance stabilization. youtube.com However, under specific and often forcing conditions, it can undergo a variety of chemical transformations.

Amide hydrolysis, which results in the cleavage of the carbon-nitrogen bond to form a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring heat. youtube.comkhanacademy.org

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and with heating, amides can be hydrolyzed to form a carboxylate salt and an amine. chemistrysteps.com The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com The subsequent elimination of the amide anion is generally unfavorable but is driven forward by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic leaving group. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product. youtube.com

Indirect methods for amide hydrolysis also exist, such as treatment with nitrous acid, which can convert primary amides into carboxylic acids. libretexts.org

The carbonyl group of the amide in this compound can be completely reduced to a methylene (B1212753) group (-CH₂) to yield the corresponding amine derivative. This transformation requires powerful reducing agents.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com This reagent reduces primary, secondary, and tertiary amides to the corresponding primary, secondary, and tertiary amines, respectively. orgoreview.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by elimination to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to the amine. masterorganicchemistry.com Unlike esters, amides are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). orgoreview.com

Other reagents capable of reducing amides to amines include:

Lithium aminoborohydrides (LABs) : These reagents have reactivity comparable to LiAlH₄ but offer advantages such as being more stable and less pyrophoric. orgoreview.com

9-Borabicyclo[3.3.1]nonane (9-BBN) : A mild reducing agent that can effectively reduce amides to amines. orgoreview.comacs.org

Catalytic Hydrogenation : This method can be used but often requires harsh conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200 °C), with catalysts like copper chromite or rhenium oxides. wikipedia.org

The choice of reducing agent can sometimes allow for controlled reduction. For instance, using one equivalent of a sterically hindered dialkylborane like disiamylborane (B86530) can reduce tertiary amides to aldehydes. acs.org

Table 1: Reagents for Amide Reduction to Amines

| Reagent | Abbreviation | Typical Conditions | Product from Primary Amide |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | THF or Et₂O, followed by H₂O workup | Primary Amine |

| Lithium Aminoborohydride | LAB | THF | Primary Amine |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | THF, heat | Primary Amine |

| Catalytic Hydrogenation | H₂/Catalyst | High pressure, high temperature | Primary Amine |

| Disiamylborane | Sia₂BH | THF, room temperature | Aldehyde (from tert-amide) |

The nitrogen atom of the amide in this compound can act as a nucleophile, allowing for the introduction of substituents. Amides are weak bases, so they typically need to be converted to their more nucleophilic conjugate bases before alkylation. mdpi.com

N-Alkylation: This transformation is commonly achieved by first treating the amide with a strong base (like sodium hydride) to generate the amidate anion, which then reacts with an alkyl halide. mdpi.com Phase-transfer catalysis (PTC) offers a milder alternative, where an amide is mixed with an alkyl halide, a base like potassium hydroxide, and a catalytic amount of a phase-transfer agent such as tetrabutylammonium (B224687) bromide (TBAB), sometimes under microwave irradiation. mdpi.com Another approach involves the ruthenium-catalyzed N-alkylation of amides using alcohols as the alkylating agents, which is an atom-economical, base-free method. nih.govnih.gov This reaction proceeds via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide. nih.gov

Acid-Catalyzed N-Alkylation: This method is successful when the alkylating agent (an alcohol or alkene) can form a highly stabilized carbocation. flvc.org The formation of this carbocation must compete with the protonation of the amide itself. flvc.org

Reactivity of the Benzyloxy Ether Group

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its general stability. mpg.de Its primary mode of reactivity involves cleavage (deprotection) to reveal the parent alcohol, although oxidation reactions at the benzylic position are also possible.

Cleavage of the benzyl (B1604629) ether bond can be accomplished through several methods, primarily categorized as reductive or oxidative.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comambeed.com The process cleaves the benzyl-oxygen bond to yield the free alcohol and toluene (B28343) as a byproduct. acsgcipr.org This method is generally clean and efficient but is incompatible with other functional groups that are sensitive to reduction, such as alkenes and alkynes. mpg.de Alternative hydrogen sources, like 1,4-cyclohexadiene, can be used in a process called catalytic transfer hydrogenation. organic-chemistry.orgjk-sci.com

Oxidative Cleavage: When reductive conditions are not suitable, oxidative methods provide a valuable alternative. researchgate.net

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is an effective reagent for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the aromatic ring, like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov However, methods have been developed for the DDQ-mediated cleavage of simple benzyl ethers, often assisted by photoirradiation. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via hydride abstraction from the benzylic carbon. cdnsciencepub.com

Other Oxidants: Strong oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can also cleave benzyl ethers. nih.gov Additionally, oxidation using ozone or a combination of an oxoammonium salt and a co-oxidant can achieve debenzylation. organic-chemistry.orgresearchgate.net Visible-light-mediated photocatalysis has emerged as a mild method for benzyl ether cleavage, rendering them useful as temporary protecting groups compatible with sensitive functionalities. mpg.deresearchgate.net

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method's utility is restricted to substrates that lack acid-sensitive functional groups. organic-chemistry.orgresearchgate.net Reagents like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger can achieve chemoselective debenzylation under mild conditions. researchgate.net

Table 2: Common Deprotection Strategies for Benzyl Ethers

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Ambient pressure/temp, various solvents | Most common, incompatible with reducible groups. commonorganicchemistry.com |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Heat, various solvents | Avoids use of H₂ gas. organic-chemistry.org |

| Oxidative Cleavage (DDQ) | DDQ | CH₂Cl₂/H₂O or MeCN, sometimes with light | Good for electron-rich benzyls, mild. organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage (CAN) | Ceric Ammonium Nitrate | MeCN/H₂O | Strong oxidant. nih.gov |

| Acidic Cleavage | BCl₃, Scavenger | Low temperature, CH₂Cl₂ | Chemoselective, avoids reduction. researchgate.net |

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, which can lead to the formation of aldehydes, ketones (if substituted), or esters. nih.govorganic-chemistry.org This transformation converts the stable ether into a more reactive carbonyl functional group. nih.gov

A variety of oxidizing agents can be employed for this purpose:

N-Bromosuccinimide (NBS): By controlling the stoichiometry of NBS and the reaction temperature, benzyl ethers can be selectively oxidized to either aromatic aldehydes or methyl esters (in the case of benzyl methyl ethers). nih.gov

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): Besides cleavage, DDQ can oxidize benzylic ethers to the corresponding carbonyl compounds. cdnsciencepub.com

Hypervalent Iodine Reagents: Reagents like o-iodoxybenzoic acid (IBX) can effectively oxidize benzyl ethers to carbonyl compounds. proquest.com In some cases, these reagents can directly convert benzyl ethers to the corresponding benzoate (B1203000) esters. siu.edu

Other Metal-Based and Radical Systems: Catalytic systems using CrO₃/periodic acid, copper nanoparticles with co-oxidants, or nitroxyl (B88944) radicals like TEMPO with a co-oxidant can achieve the oxidation of benzyl ethers to aldehydes or esters. organic-chemistry.orgrsc.orgacs.org

The choice of oxidant and reaction conditions determines the final product, allowing for the conversion of the benzyloxy group into either an aldehyde or a more highly oxidized ester or carboxylic acid. researchgate.netproquest.com

Nucleophilic Substitution Reactions

The benzyloxy group of this compound features a benzylic carbon atom that is susceptible to nucleophilic substitution reactions. These reactions typically proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The cleavage of the benzyl-oxygen bond is a key transformation, often used as a deprotection strategy in organic synthesis. organic-chemistry.org

The SN1 mechanism involves the initial departure of the propionamide-derived alcohol group, facilitated by protonation or coordination to a Lewis acid, to form a resonance-stabilized benzylic carbocation. vaia.comyoutube.com The stability of this intermediate is a crucial driving force for this pathway. vaia.com The planar carbocation is then attacked by a nucleophile from either face, which can lead to racemization if the carbon center is chiral.

Alternatively, the SN2 pathway involves a direct backside attack by a nucleophile on the benzylic carbon, leading to an inversion of stereochemistry. ucalgary.cayoutube.com This mechanism is favored by strong, unhindered nucleophiles and aprotic solvents. First-degree benzylic halides, which are structurally related to the activated form of benzyl ethers, typically react via an SN2 pathway. ucalgary.ca

Various reagents can effect the cleavage of benzyl ethers. Hard acids, like boron trifluoride etherate, in combination with soft nucleophiles, such as thiols, have been shown to be effective. acs.org The Lewis acid activates the ether oxygen, making the benzylic carbon more electrophilic and susceptible to attack by the thiol. Similarly, systems like BCl3·SMe2 can cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org

Table 1: Reagents for Nucleophilic Cleavage of Benzyl Ethers

| Reagent System | Proposed Mechanism | Reference |

|---|---|---|

| HBr / HI | SN1 or SN2 | youtube.com |

| BCl3·SMe2 | Lewis Acid Assisted SN2 | organic-chemistry.org |

| BF3·OEt2 / RSH | Lewis Acid Assisted SN2 | acs.org |

| MgBr2 | Chelation-Assisted Cleavage | researchgate.net |

Transformations Involving the Propionamide (B166681) Backbone

Alpha-Carbon Functionalization and Modification

The alpha-carbon of the this compound scaffold is a key position for synthetic modification, as it is activated by both the adjacent ether oxygen and the amide carbonyl group. Functionalization at this position, typically through alkylation, allows for the introduction of diverse substituents.

The traditional method for α-alkylation of amides involves the formation of an amide enolate using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. acs.orgyoutube.com The acidity of the α-proton is significantly lower than that of ketones, necessitating the use of potent, non-nucleophilic bases under anhydrous conditions at low temperatures. acs.org The resulting enolate can then react with various electrophiles.

More recent methodologies utilize catalytic approaches. For instance, iridium pincer complexes have been developed for the α-alkylation of unactivated amides with primary alcohols via a "borrowing hydrogen" methodology. acs.org This process avoids the use of stoichiometric strong bases and mutagenic alkyl halides, representing a more environmentally benign approach. Another strategy involves the functionalization of related α-alkoxyketimines, where deprotonation forms a stabilized 1-azaallylic anion that reacts with alkyl halides. nih.gov Subsequent hydrolysis of the imine yields the α-alkylated product.

Table 2: Methods for α-Carbon Functionalization of Amide-Related Scaffolds

| Method | Key Intermediate | Activating Agent/Catalyst | Reference |

|---|---|---|---|

| Enolate Alkylation | Amide Enolate | Strong Base (e.g., LDA) | youtube.com |

| Borrowing Hydrogen | Aldehyde (from alcohol) | Iridium Pincer Complex | acs.org |

| Imine Alkylation | 1-Azaallylic Anion | Strong Base (e.g., BuLi) | nih.gov |

| Aminocatalysis | Enamine | Chiral Secondary Amine | nih.gov |

Ring-Opening Reactions with Related Heterocyclic Systems

The this compound backbone can be a precursor to various heterocyclic systems, which can then undergo ring-opening reactions to yield functionalized products. A common strategy involves the cyclization of related amino alcohol derivatives to form oxazolidinones. organic-chemistry.org For example, reduction of the amide in this compound would yield a 2-benzyloxy-propan-1-amine derivative, which, after conversion of the benzyl ether to a hydroxyl group, could cyclize to form a 4-methyl-oxazolidin-2-one.

These oxazolidinone rings are susceptible to nucleophilic attack and ring-opening. Treatment with Grignard reagents, for instance, attacks the carbonyl group and promotes ring-opening to afford tertiary carboxylic amides. rsc.org Alternatively, regioselective ring-opening of non-activated 2-oxazolidinones can be achieved with in situ generated chalcogenolate anions, providing a route to β-chalcogen amines through a decarboxylative pathway. nih.gov Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is another effective strategy for synthesizing 2-amino ethers. nih.gov

The amide functionality itself can participate in cyclization reactions. Activation of the amide with reagents like triflic anhydride (B1165640) (Tf₂O) can induce dehydrative coupling and subsequent cyclization to form various N-heterocycles, including pyrrolidines and piperidines. rsc.org

Mechanistic Studies of Catalyzed Reactions

Heterogeneous Catalytic Hydrogenation Processes

Heterogeneous catalytic hydrogenation is a primary method for the cleavage of the benzyl ether in this compound, a reaction commonly known as hydrogenolysis or debenzylation. This transformation is crucial for deprotection strategies in multistep syntheses, yielding 2-hydroxy-propionamide and toluene as a byproduct. youtube.com

The most widely used catalyst for this purpose is palladium on an inert support, such as activated carbon (Pd/C). jk-sci.comatlanchimpharma.com The reaction mechanism is generally understood to involve the following steps:

Oxidative Addition: The benzyl ether undergoes oxidative addition to the surface of the palladium(0) catalyst, cleaving the C-O bond and forming a Pd(II) complex. jk-sci.com

Hydrogen Adsorption and Transfer: Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. These hydrogen atoms are then transferred to the palladium complex.

Reductive Elimination: The final step involves reductive elimination from the palladium center, which releases the deprotected alcohol (the propionamide derivative) and toluene, while regenerating the active Pd(0) catalyst. jk-sci.com

The efficiency and selectivity of the hydrogenolysis can be influenced by several factors. The choice of solvent plays a critical role, with the rate of reaction often following the order: THF > acetic acid >> ethanol (B145695) > methanol (B129727) > toluene. atlanchimpharma.com The presence of acid can accelerate the reaction by protonating the ether oxygen, which facilitates cleavage. atlanchimpharma.com For substrates containing other reducible functional groups, such as alkenes or alkynes, careful selection of the catalyst and conditions is necessary to achieve selective debenzylation. nih.gov

Table 3: Common Catalysts for Heterogeneous Catalytic Debenzylation

| Catalyst | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, rt | Standard, highly active catalyst | youtube.comjk-sci.com |

| 20% Pd(OH)₂/C | H₂ (1 atm), EtOAc, rt | Pearlman's catalyst, often more effective for stubborn substrates | atlanchimpharma.com |

| 5% Rh/Al₂O₃ | H₂, Methanol | Can selectively cleave phenolic benzyl ethers over aliphatic ones | jk-sci.com |

| Pd/C with 1,4-cyclohexadiene | Refluxing EtOH | Transfer hydrogenation, avoids use of H₂ gas | organic-chemistry.org |

Lewis Acid Catalyzed Reactions

Lewis acids play a significant role in modulating the reactivity of the this compound scaffold by coordinating to its Lewis basic sites: the ether oxygen and the amide carbonyl oxygen. This coordination activates the molecule towards various transformations.

When a Lewis acid coordinates to the oxygen of the benzyloxy group, it weakens the C-O bond, making the benzylic carbon more electrophilic. acs.org This activation facilitates nucleophilic attack, providing a pathway for debenzylation under non-hydrogenolytic conditions. organic-chemistry.orgacs.org A combination of a hard Lewis acid (e.g., BF₃·OEt₂) and a soft nucleophile (e.g., a thiol) is a classic example of this strategy, enabling the cleavage of benzyl ethers under mild conditions. acs.org

Alternatively, coordination of a Lewis acid to the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. nih.govacs.org This activation is crucial for promoting nucleophilic additions to the otherwise unreactive amide group. nih.govnih.govacs.org For example, zinc-catalyzed transamidation reactions rely on the Lewis acid activating the amide for attack by an incoming amine. nih.gov Similarly, Lewis acids can enable the conjugate addition of organometallic reagents to α,β-unsaturated amides, which are typically poor Michael acceptors due to the resonance stabilization of the amide bond. acs.org In the context of this compound, this activation could facilitate reactions at the carbonyl group or influence the reactivity of the α-carbon.

Palladium-Catalyzed Transformations and Intermediates

While direct palladium-catalyzed transformations on the this compound molecule itself are not extensively documented in the reviewed literature, the reactivity of its constituent functional groups—specifically the benzylic ether—has been a subject of study. Palladium catalysis is a powerful tool for the activation of C–O bonds, particularly in benzylic systems. rsc.orgmdpi.com It is important to note that the following discussion is based on analogous systems and represents a theoretical exploration of the potential reactivity of this compound.

The key step in the palladium-catalyzed transformation of a benzylic ether is the oxidative addition of the C(sp³)–O bond to a Pd(0) species. This process is often facilitated by the use of specific ligands that can modulate the electron density and steric environment of the palladium center. The reaction of benzylic alcohols with a palladium catalyst in the presence of an activating agent can generate an (η³-benzyl)palladium(II) complex, which is a key intermediate in these transformations. mdpi.com

In the context of this compound, a plausible palladium-catalyzed reaction would be a cross-coupling reaction where the benzyloxy group is cleaved and replaced by another substituent. For instance, a Tsuji-Trost type reaction could potentially be employed. Although classically used for allylic systems, analogous reactions have been developed for benzylic alcohols, where the alcohol is activated in situ. rsc.org

A hypothetical transformation could involve the reaction of this compound with a nucleophile, such as a malonate, in the presence of a palladium catalyst. The catalytic cycle would likely proceed through the following steps:

Coordination of the palladium(0) catalyst to the benzylic ether.

Oxidative addition to form a (η³-benzyl)palladium(II) intermediate and a phenoxide leaving group.

Nucleophilic attack of the malonate on the (η³-benzyl)palladium(II) complex.

Reductive elimination to furnish the C-benzylated product and regenerate the palladium(0) catalyst.

The table below illustrates a hypothetical palladium-catalyzed benzylation of a generic malonate, drawing on typical conditions for such transformations.

Table 1: Hypothetical Palladium-Catalyzed Benzylation with a this compound Scaffold

| Entry | Nucleophile | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| 1 | Diethyl malonate | Pd(PPh₃)₄ | Toluene | Diethyl 2-(1-amido-1-oxopropan-2-yl)benzylmalonate |

| 2 | Dimethyl malonate | Pd₂(dba)₃, dppf | Dioxane | Dimethyl 2-(1-amido-1-oxopropan-2-yl)benzylmalonate |

Note: This table is illustrative and based on analogous reactions. dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene.

Furthermore, palladium-catalyzed carbonylative reactions of benzylic C(sp³)–H bonds have been reported for azaarylmethylamines. researchgate.net While this involves C-H activation rather than C-O activation, it highlights the versatility of palladium catalysis in functionalizing positions benzylic to nitrogen-containing groups, which could be conceptually extended to the this compound system under specific conditions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for the activation of traditionally less reactive C–O bonds. rsc.org The application of nickel catalysis to the this compound scaffold is, much like with palladium, a matter of theoretical extrapolation based on studies of similar molecules. nih.govnih.gov

Nickel-catalyzed Kumada-type cross-coupling reactions have been successfully employed for benzylic ethers, coupling them with Grignard reagents. nih.gov These reactions often proceed with high stereospecificity. For a chiral molecule like this compound, this would be a critical consideration. The mechanism typically involves the oxidative addition of the C–O bond to a Ni(0) species, which can be influenced by the choice of ligand. nih.gov For instance, the use of a SIMes N-heterocyclic carbene ligand has been shown to favor a stereoinvertive Sₙ2-type pathway in the cleavage of benzylic C-O bonds. nih.gov

A hypothetical nickel-catalyzed cross-coupling of this compound with an aryl Grignard reagent could be envisioned as follows:

Table 2: Hypothetical Nickel-Catalyzed Kumada Coupling of this compound

| Entry | Grignard Reagent | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 2-Phenyl-propionamide |

| 2 | Methylmagnesium iodide | Ni(cod)₂, BINAP | Toluene | 2-Methyl-propionamide |

Note: This table is illustrative and based on analogous reactions. dppp (B1165662) = 1,3-bis(diphenylphosphino)propane; cod = 1,5-cyclooctadiene; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Moreover, nickel-catalyzed reductive cross-coupling reactions between benzylic chlorides and vinyl bromides have been developed, showcasing the ability of nickel to mediate the formation of C(sp³)–C(sp²) bonds. crdeepjournal.org This suggests that if the benzyloxy group in this compound were converted to a more reactive leaving group like a chloride, a wider range of nickel-catalyzed transformations would be accessible.

Applications of Phase-Transfer Catalysis in Related Syntheses

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. slideshare.netias.ac.in This methodology is particularly relevant to the synthesis and functionalization of molecules like this compound, as it allows for reactions involving ionic reagents under milder conditions.

A pertinent example is the synthesis of 4-benzyloxy propiophenone (B1677668), a structurally related active pharmaceutical intermediate. This compound has been synthesized by reacting benzyl chloride with 4-hydroxy propiophenone using sodium hydroxide in a liquid-liquid-liquid phase-transfer catalysis system with tetrabutylammonium bromide (TBAB) as the catalyst. austinpublishinggroup.com This demonstrates the utility of PTC in forming the benzylic ether linkage present in the this compound scaffold.

In the context of synthesizing derivatives of this compound, PTC could be employed for N-alkylation or N-acylation reactions. The amide proton of this compound could be deprotonated by a strong base in an aqueous phase, and the resulting anion could be transferred to an organic phase by a phase-transfer catalyst to react with an alkyl or acyl halide.

The general mechanism for a PTC-mediated N-alkylation of this compound would involve the following steps:

Deprotonation of the amide N-H by a base (e.g., NaOH) in the aqueous phase.

The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) exchanges its counter-ion X⁻ for the amide anion to form a lipophilic ion pair [Q⁺][R-NH⁻].

This ion pair migrates into the organic phase.

The amide anion reacts with an alkyl halide (R'-X) in the organic phase to form the N-alkylated product.

The catalyst, now paired with the halide anion [Q⁺X⁻], returns to the aqueous phase to repeat the cycle.

Table 3: Illustrative Conditions for PTC-Mediated N-Alkylation of a Propionamide Scaffold

| Entry | Alkylating Agent | Catalyst | Base | Solvent System |

|---|---|---|---|---|

| 1 | Benzyl bromide | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Toluene/Water |

| 2 | Ethyl iodide | Aliquat 336 | Solid K₂CO₃ | Acetonitrile |

Note: This table is illustrative and based on general PTC principles and analogous reactions.

The use of chiral phase-transfer catalysts has also enabled asymmetric syntheses, which could be relevant for controlling the stereochemistry of derivatives of this compound. researchgate.net This approach offers a green and efficient alternative to traditional homogeneous reaction conditions, often leading to higher yields and easier product purification.

Advanced Structural Characterization and Spectroscopic Analysis in Research

Crystal Structure Determination and Analysis

Crystallographic studies are paramount in providing unambiguous proof of molecular structure, including stereochemistry, and revealing the intricate network of intermolecular forces that govern the solid-state packing of molecules.

In a typical X-ray diffraction experiment on a derivative, a single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov The analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the description of the crystal's symmetry). For example, in studies of piratoxin II, the space group was determined to be P21 with specific unit cell parameters of a = 46.19 Å, b = 60.36 Å, c = 58.74 Å, and β = 96.05°. nih.gov Similarly, the crystal structure of two polymorphs of 2-benzoyl-N,N-diethylbenzamide were solved, revealing they crystallized in the centrosymmetric space group I2/a. mdpi.com This level of detailed structural information is crucial for understanding structure-property relationships.

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each having a different internal crystal lattice. mdpi.com These different forms, or polymorphs, can exhibit distinct physicochemical properties. The investigation into the polymorphic behavior of a compound like 2-Benzyloxy-propionamide would involve systematic crystallization experiments under various conditions.

The choice of solvent, temperature, and the presence of additives can influence which polymorphic form crystallizes. mdpi.comnih.gov For example, research on 2-benzoyl-N,N-diethylbenzamide revealed two new polymorphic forms (Form II and Form III) upon recrystallization from different solvents, which differed from the previously known Form I in both molecular conformation and packing arrangements. mdpi.com The study of chlorpropamide (B1668849) showed that metastable polymorphs could be selectively prepared by using additives like 2-hydroxybutyl-beta-cyclodextrin during crystallization. nih.gov Such studies are critical, as different polymorphs can have different properties. Often, one polymorph is thermodynamically the most stable, while others are metastable. mdpi.com The formation of multiple polymorphs at the same time, known as concomitant crystallization, can also occur due to competing nucleation and growth rates. mdpi.com

The way molecules pack in a crystal is directed by a variety of non-covalent intermolecular interactions, with hydrogen bonding being particularly significant, especially for a molecule containing an amide group like this compound. nih.gov The primary amide group (-CONH₂) has both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

Application of Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools that complement X-ray crystallography by providing structural information in both solid and solution states. NMR and IR spectroscopy are particularly powerful for determining molecular connectivity, stereochemistry, and identifying functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. 1H and 13C NMR spectra would confirm the connectivity of this compound by showing signals with chemical shifts and multiplicities corresponding to each unique proton and carbon atom in the structure.

Beyond connectivity, NMR is a key method for determining relative stereochemistry in acyclic systems. nih.govnih.gov For a molecule like this compound, which has a chiral center, distinguishing between stereoisomers is crucial. Research on similar acyclic structures, such as statine (B554654) units, has shown that 1H and 13C NMR data can be used to differentiate between diastereomers (e.g., syn and anti isomers). nih.gov The chemical shifts of carbons and protons adjacent to the chiral center, as well as the coupling constants (J-values) between vicinal protons, are often diagnostic. nih.gov For example, in statine derivatives, the α-methylene protons show distinct patterns for syn and anti diastereomers. nih.gov This approach, sometimes aided by the creation of NMR databases for specific structural motifs, allows for configurational assignment without chemical degradation. nih.govnih.gov

| Technique | Parameter | Expected Observation for Syn Isomer | Expected Observation for Anti Isomer | Reference Principle |

|---|---|---|---|---|

| 1H NMR | Chemical Shift (δ) of Protons near Chiral Center | Distinct chemical shifts influenced by the relative orientation of substituents. | Different chemical shifts compared to the syn isomer. | nih.gov |

| 1H NMR | Coupling Constants (J-values) | Specific vicinal coupling constants (3JHH) based on dihedral angles predicted by the molecular conformation. | Different vicinal coupling constants reflecting different average dihedral angles. | nih.gov |

| 13C NMR | Chemical Shift (δ) of Carbons near Chiral Center | Characteristic chemical shifts for the carbon backbone. | Shifts measurably different from the syn isomer, often used in universal databases. | nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

The most prominent peaks would be characteristic of the primary amide and benzyl (B1604629) groups. The primary amide would show strong N-H stretching vibrations, typically appearing as a pair of peaks ('twin peaks') in the 3350-3180 cm⁻¹ region. docbrown.info A very strong and sharp absorption due to the C=O (carbonyl) stretching of the amide group would be expected around 1690-1650 cm⁻¹. docbrown.info The benzyl group would be identified by C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. lumenlearning.com The ether linkage (C-O-C) would show a characteristic C-O stretching band, while the aliphatic C-H bonds of the propionyl and benzyl methylene (B1212753) groups would show stretching vibrations in the 3000-2850 cm⁻¹ range. lumenlearning.comlibretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule as a whole. docbrown.info

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Reference Principle |

|---|---|---|---|

| Amide (Primary) | N-H Stretch | 3350 - 3180 (often two bands) | docbrown.info |

| Amide | C=O Stretch | 1690 - 1650 (strong, sharp) | docbrown.info |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | lumenlearning.com |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | lumenlearning.com |

| Alkyl | C-H Stretch | 3000 - 2850 | libretexts.org |

| Ether | C-O Stretch | 1300 - 1000 | libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific research-grade mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the well-established principles of mass spectrometry and the known behavior of its constituent functional groups: the benzyl ether and the primary amide.

Upon introduction into the mass spectrometer, this compound is expected to ionize, forming a molecular ion (M+). The stability of the aromatic ring suggests that the molecular ion may be observable. whitman.edu Subsequent fragmentation of this molecular ion would likely proceed through several key pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

One of the primary fragmentation pathways for ethers involves the cleavage of the C-O bond. whitman.edu For this compound, this could lead to the formation of a benzyl cation or a tropylium (B1234903) ion, both of which are relatively stable due to resonance and would be expected at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation for ethers can occur at the bond beta to the aromatic ring. whitman.edu

Primary amides are known to undergo a characteristic α-cleavage, involving the rupture of the bond between the alkyl group and the carbonyl carbon. nih.govvaia.com In the case of this compound, this would result in the formation of the [CONH₂]⁺ ion, which is typically observed as a strong peak at m/z 44. vaia.comdocbrown.info The cleavage of the amide's N-CO bond is also a common fragmentation pattern. nih.govrsc.org

Based on these principles, a proposed fragmentation pattern for this compound can be constructed. The following interactive data table outlines the expected key ions, their mass-to-charge ratios, and their proposed structures.

| m/z Value | Proposed Fragment Ion | Structure of Fragment |

| 179 | [M]⁺ (Molecular Ion) | C₁₀H₁₃NO₂⁺ |

| 91 | [C₇H₇]⁺ | Benzyl Cation/Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 72 | [C₃H₆NO]⁺ | |

| 44 | [CONH₂]⁺ | Carbamoyl Cation |

This theoretical model provides a framework for the expected mass spectrometric behavior of this compound, guiding researchers in the identification and structural confirmation of this and related compounds. The presence and relative abundance of these fragments in an experimental mass spectrum would offer strong evidence for the compound's identity.

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

Despite a thorough search of scientific literature and databases, no specific computational and theoretical investigations on the chemical compound this compound could be identified. The detailed analysis requested, covering molecular conformation, crystal structure prediction, and reaction mechanism elucidation, appears not to have been published in the public domain for this particular molecule.

The initial research strategy aimed to gather data on the conformational analysis of this compound using quantum chemical methods, explore intramolecular energy representation through energy partitioning, and investigate its crystal structure landscape via ab initio prediction. Additionally, the plan was to detail the enhancement of computational efficiency for these predictions through torsional group partitioning and to elucidate potential reaction mechanisms using computational chemistry.

However, the search for scholarly articles and data repositories yielded no studies focused on this compound for these specific computational topics. While research exists on related compounds, such as other propionamide (B166681) derivatives and molecules containing a benzyloxy group, the strict focus of the requested article on "this compound" prevents the inclusion of these findings. Adherence to scientific accuracy and the specific constraints of the request means that an article based on direct research findings cannot be produced.

For instance, computational studies have been conducted on various other amide and propionamide derivatives to explore their properties and potential applications. These studies often employ the very methods outlined in the request, such as quantum chemical calculations to understand molecular structure and reactivity. However, without specific data for this compound, any discussion would be speculative and not based on the required scientific evidence.

Similarly, crystal structure prediction is a significant area of computational chemistry, but its application and results are highly specific to the molecule under investigation. No publicly available crystal structure data or predictive studies for this compound were found.

Therefore, due to the absence of specific scientific research, it is not possible to generate the detailed and scientifically accurate article on the computational and theoretical investigations of this compound as outlined.

Computational and Theoretical Investigations of 2 Benzyloxy Propionamide

Reaction Mechanism Elucidation through Computational Chemistry

Theoretical Investigation of Reaction Pathways and Transition States

Theoretical investigations of chemical reactions, such as those involved in the synthesis or transformation of 2-benzyloxy-propionamide, often employ quantum chemical calculations to map out potential energy surfaces and identify transition states. These computational approaches are crucial for understanding reaction mechanisms, predicting kinetics, and determining product distributions.

Ab initio calculations, such as the CBS-QB3 theory, have been successfully used to investigate the potential energy surface for the reaction of benzyl (B1604629) radicals with molecular oxygen. nih.gov This level of theory allows for the detailed characterization of reaction intermediates and transition states. nih.gov For instance, in the reaction of the benzyl radical with O2, a barrierless addition leads to the formation of a benzylperoxy radical. nih.gov This intermediate can then proceed through several dissociation channels, including four-centered and six-centered transition states, to yield various products. nih.gov The relative energy of these transition states determines the favorability of each reaction pathway. nih.gov

Similarly, density functional theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms. In studies of 2-aminooxazole formation, DFT has been used to investigate the detailed mechanism, including phosphate-catalyzed and water-assisted pathways. rsc.org These calculations revealed that phosphate (B84403) catalysis is essential in multiple steps of the reaction, from the initial formation of a carbinolamine intermediate to subsequent cyclization and water-elimination steps. rsc.org For a compound like this compound, DFT could be employed to model the transition states involved in its synthesis, for example, via the amidation of a 2-benzyloxypropanoic acid derivative, helping to predict reaction conditions that favor high yields and stereoselectivity.

The study of nucleophilic substitution (SN2) reactions also provides a relevant model for understanding the formation of this compound. Theoretical studies on the reaction of hydroxylamine (B1172632) with methyl iodide using ab initio calculations and QM/MM simulations have confirmed an SN2 mechanism by identifying a linear transition state with a five-coordinate carbon atom. researchgate.net

Table 1: Theoretical Methods for Investigating Reaction Pathways

| Theoretical Method | Application | Insights Gained |

| Ab initio (CBS-QB3) | Studying the reaction of benzyl radical with O2. nih.gov | Characterization of exothermic barrierless addition and multiple dissociation channels with corresponding transition states. nih.gov |

| Density Functional Theory (DFT) | Investigating the formation mechanism of 2-aminooxazole. rsc.org | Identification of the indispensable role of phosphate catalysis in multiple reaction steps. rsc.org |

| Ab initio and QM/MM Simulations | Analyzing the reaction of hydroxylamine with methyl iodide. researchgate.net | Confirmation of SN2 mechanism through the characterization of the transition state geometry. researchgate.net |

Computational Probes for Catalytic Mechanisms

Computational methods are invaluable for probing the mechanisms of catalytic reactions. While specific catalytic syntheses of this compound are not detailed in the provided research, the approaches used for other molecules illustrate how such investigations would be conducted.

Molecular dynamics (MD) simulations, for example, can provide atomistic insights into the interaction of molecules with their environment, which is crucial for understanding catalysis. nih.gov In the context of drug-membrane interactions, MD simulations have been used to study how molecules like fentanyl and propofol (B549288) behave within lipid bilayers. nih.gov These simulations can reveal preferential positioning and interactions, such as hydrogen bonding, which are key to understanding the catalytic activity of membrane-bound enzymes. nih.gov

Quantum chemical calculations also play a significant role in elucidating catalytic mechanisms. For instance, in the formation of 2-aminooxazole, calculations demonstrated the catalytic role of phosphate ions in several stages of the reaction. rsc.org Such computational probes can identify key catalytic species and their interactions with the substrate at a molecular level.

Computational Design and Optimization in Synthetic Chemistry

Computational tools are increasingly used to design and optimize synthetic routes and to create novel molecules with desired properties. This is particularly relevant in medicinal chemistry, where the design of derivatives of a lead compound is a common strategy to improve efficacy and other pharmacological parameters.

Computer-aided molecular modeling, incorporating techniques like molecular dynamics simulations, cluster analysis, and Monte Carlo methods, has been used to design and synthesize novel compounds. google.com An example is the design of pyrazoloquinoline benzodiazepine (B76468) receptor (BZR) ligands, where a benzyloxy substituent was incorporated to act as an agonist pharmacophoric determinant. google.com This demonstrates how computational design can guide the strategic placement of functional groups to achieve a desired biological activity. google.com

Application of Computational Strategies in Derivative Design

The design of derivatives of a parent compound like this compound would involve computational strategies to predict the impact of structural modifications on its properties. Molecular docking and molecular dynamics simulations are central to this process.

In the design of new anticancer agents, for example, a series of 2-aminobenzothiazole (B30445) derivatives were designed and synthesized. uci.edu Molecular docking and MD simulations were then used to investigate the binding of the most potent compounds to their target, the PI3Kα enzyme. uci.edu These simulations were in agreement with experimental results, confirming the inhibitory mechanism. uci.edu Similarly, for new 1,3-dihydro-2H-benzimidazol-2-one derivatives, molecular docking and MD simulations were employed to explore the binding potential and stability of the most active compound with its biological targets. nih.gov

The design of PDE3 inhibitors also benefited from computational approaches. nih.gov The design strategy was based on the structure of a known inhibitor, and docking analysis was used to suggest a common binding model for the newly synthesized compounds. nih.gov

Table 2: Computational Strategies in Derivative Design

| Computational Strategy | Application | Outcome |

| Computer-Aided Molecular Modeling (Molecular Dynamics, Cluster Analysis, Monte Carlo) | Design of pyrazoloquinoline BZR ligands with a benzyloxy substituent. google.com | Prediction of agonist activity at the BZR. google.com |

| Molecular Docking and Molecular Dynamics Simulations | Investigation of 2-aminobenzothiazole derivatives as PI3Kα inhibitors. uci.edu | Agreement with experimental inhibitory activity and confirmation of binding mode. uci.edu |

| Molecular Docking and Molecular Dynamics Simulations | Exploration of the binding of 1,3-dihydro-2H-benzimidazol-2-one derivatives to their targets. nih.gov | Identification of the target with the highest binding potential and stability. nih.gov |

| Docking Analysis | Design of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. nih.gov | Proposal of a common binding model for the designed compounds. nih.gov |

Advanced Applications and Research Directions in Synthetic Organic Chemistry

Utilization as Chiral Building Blocks and Key Intermediatesbenchchem.comresearchgate.netorganic-chemistry.orgnih.gov

The inherent chirality and functional groups of 2-benzyloxy-propionamide make it a valuable starting material in stereoselective synthesis.

Application in Asymmetric Synthesis of Diverse Chiral Compoundsresearchgate.netorganic-chemistry.orgnih.gov

The stereocenter in this compound is a key feature that allows for its application in asymmetric synthesis, the process of creating a specific enantiomer of a chiral molecule. nih.gov By using this chiral building block, chemists can control the stereochemical outcome of subsequent reactions, leading to the synthesis of a wide range of enantiomerically pure compounds. This is particularly important in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. nih.gov For example, derivatives of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) have been synthesized stereospecifically starting from D-serine methyl ester, demonstrating the utility of such scaffolds in creating diverse chiral molecules with potential anticonvulsant activities. researchgate.netnih.gov The development of new methods for asymmetric synthesis, including the use of chiral auxiliaries like pseudoephedrine and organocatalysis, continues to expand the toolkit available to synthetic chemists. nih.govmdpi.comharvard.edu

Derivatization for Enhanced Synthetic Utility and Diversificationprepchem.com

The chemical structure of this compound allows for a variety of derivatization reactions, which can enhance its utility and lead to a diverse range of new compounds. The amide nitrogen, for instance, can be alkylated or acylated, and the benzyloxy group can be modified or cleaved under specific conditions to reveal a free hydroxyl group for further reactions. evitachem.com These modifications can alter the molecule's reactivity, solubility, and other physical properties, making it suitable for a wider array of synthetic transformations. For example, the synthesis of (2S)-N-(α,α-Dimethylbenzyl)-3-benzyloxy-2-(t-butoxycarbonylamino)propionamide illustrates how the core structure can be elaborated with other functional groups. prepchem.com This ability to create a library of related compounds from a single chiral starting material is highly valuable in drug discovery and materials science.

Development of Novel Synthetic Methodologies Employing this compound Motifsprepchem.comresearchgate.netgoogle.commdpi.comorgsyn.org

The importance of the this compound scaffold has spurred research into new and improved methods for its synthesis and for reactions that utilize this structural motif.

Exploration of New Benzylation Reagents and Conditionsresearchgate.netgoogle.commdpi.comorgsyn.org

Table 1: Comparison of Benzylation Reagents

| Reagent | Conditions | Advantages |

|---|---|---|

| Benzyl (B1604629) Bromide/NaH | Strongly basic | Standard, well-established |

| Benzyl Trichloroacetimidate/TfOH | Strongly acidic | Effective for acid-stable substrates |

| 2-Benzyloxy-1-methylpyridinium Triflate | Neutral, warming | Mild, high-yielding, good functional group tolerance organic-chemistry.orgorgsyn.orgbeilstein-journals.org |

Integration into Continuous Flow Reaction Processesprepchem.com

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to telescope reaction steps. vapourtec.com The integration of synthetic routes involving this compound motifs into continuous flow systems is an active area of research. google.comchemdistgroup.com This approach can lead to more efficient and scalable syntheses. For instance, the use of microreactors can allow for precise control over reaction parameters, leading to higher yields and purities. chemdistgroup.com The development of flow processes for reactions such as lithiations, photochemical reactions, and high-temperature reactions opens up new possibilities for the synthesis and manipulation of complex molecules containing the this compound core. vapourtec.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide |

| D-serine methyl ester |

| (2S)-N-(α,α-Dimethylbenzyl)-3-benzyloxy-2-(t-butoxycarbonylamino)propionamide |

| 2-Benzyloxy-1-methylpyridinium triflate |

| R-methyl lactate (B86563) |

| Benzyl halide |

| Sodium tert-amylate |

| Benzyl bromide |

| Sodium hydride |

| Benzyl trichloroacetimidate |

| Trifluoromethanesulfonic acid |

| Pseudoephedrine |

| Lacosamide |

| (R)-N-4'-((3''-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide |

| N-(t-butoxycarbonyl)-O-benzyl-L-serine |

| α,α-dimethylbenzylamine |

| Triphenylphosphine |

| O-benzylserine |

| 3-benzyloxy-2-bromopropionic acid |

| 3-benzyloxy[2-H]propionic acid |

| 3-benzyloxy[2-H]propionamide |

| 2-benzyloxy[1-H]ethylamine |

| 2-benzyloxy-N-phthaloyl[1-H]ethylamine |

| 2-hydroxy-N-phthaloyl[1-H]ethylamine |

| [2-H]glycine |

| (S)-(-)-2-bromopropionic acid |

| (+)-(S)-[2-2H1]propionic acid |

| (S)-O-Benzyl[2-3H1]serine |

| (S)-[2-3H1]glycine |

| 4-(4,6-dimethoxy-1,3,5-triazin-2yl)-4-methylmorpholinium chloride |

| Benzylamine |

| (2S)-2-(hydroxymethylphenyl) propionic acids |

| 3-(2-Fluoro-4-methoxyphenyl) propionic acid |

| 3-(2,4-dimethyl-phenyl)propionic acid |

| 2-fluoro-4-methylaniline |

| Methyl acrylate |

| 3-(2-fluoro-4-methylphenyl) propionic acid |

| (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4- dimethylphenyl-)propionyl]-2-oxazolidinones |

| (4R)-4-benzyl-3-[(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone |

| (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)propionic acid |

| (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid |

| (2S)-2-benzyl-oxymethyl-3-(2,4-dimethylphenyl)propionic acid |

| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate |

| Methyl (R)-(-)-3-hydroxy-2-methyl propionate (B1217596) |

| Magnesium oxide |

| α,α,α-trifluorotoluene |

| Triethylamine (B128534) |

| Benzoic acid |

| Potassium carbonate |

| Aspirin |

| (S)-N,N-Dimethyl-2-benzyloxypropionamide |

| Ethyl (S)-lactate |

| Diisobutylaluminium hydride |

| (S)-N,N-dimethyllactamide |

| Benzyl chloride |

| Sodium hydroxide (B78521) |

| Sodium bis(2-methoxyethoxy)aluminium hydride |

| (S)-2-Benzyloxy-2-propanol |

| Sodium borohydride (B1222165) |

| Isobutylchloroformate |

| N-methyl morpholine |

| Methyl iodide |

| Silver (I) oxide |

| Acetyl chloride |

| 3-(hydroxy)benzonitrile |

| 3-(fluoro)phenethanol |

| 4-(bromo)benzonitrile |

| 3-(fluoro)benzylamine |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide |

| Phenytoin |

| Phenobarbital |

| Valproate |

| Propionamide |

| 3-hydroxy-2,4,6-trimethylheptanoic acid |

| (+)- and (−)-pseudoephedrine propionamide |

| 1-iodo-2-methylpropane |

| (-)-B-methoxydiisopinocampheylborane |

| trans-2-butene |

| Benzyl-2,2,2-trichloroacetimidate |

| Triflic acid |

| B-(Z)-2-butenyl-(−)-diisopinocampheylborane |

| 2,4,6-tris(benzyloxy)-1,3,5-triazine |

| 2-chloropyridine |

| Potassium hydroxide |

| 18-crown-6 |

| Methyl triflate |

| (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide |

| 3-mercaptopropionic acid |

| N-(2-hydroxyethyl)propionamide |

| 2,2-dichloropropanoyl chloride |

| 2,4-dichlorobenzoic acid |

| p-methoxyaniline |

| Phosphorus oxychloride |

| 1,3-propandiamine |

| 3-Benzyloxy-2-ethyl-2-hydroxy-cyclobutanone |

| 1-Benzyloxy-hexane-3,4-dione |

| 5-aminoindole |

| Trimethyl acetylchloride |

| p-(Benzyloxy)calix orgsyn.orgarene |

| Hydroquinone monobenzyl ether |

| Paraformaldehyde |

| Sodium hydroxide |

| 4, 6-dimethyl-3- (4-phenyl-2- thiazolyl ) -2 (IH) -pyridinone |

| (Carbethoxymethylene)triphenylphosphorane |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| 2,3,4-Tri-O-benzyl-d-xylopyranose |

| 2,3,4,6-Tetra-O-benzyl-d-glucopyranose |

| Diethylzinc |

| Benzaldehyde |

| Epibromohydrin |

| Styrene |

| Ethyldiazoacetate |

| Dichlororuthenium(II) (p-cymene) |

| (Z)-methyl acetamidocinnamate |

| Ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate |

| Benzyl carbamate |

| Isopropyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate |

| Isopropyl 2-oxoacetate |

| Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate |

| (9H-fluoren-9-yl)methyl carbamate |

Analysis of Patent Literature for Synthetic Innovations and Industrial Relevance of this compound

The patent literature provides a crucial window into the industrial application and synthetic evolution of chemical compounds. For this compound, an analysis of patents reveals its significance primarily as a key intermediate in the synthesis of high-value pharmaceutical active ingredients. Innovations in its synthetic route, or that of its immediate precursors, are driven by the need for safer, more efficient, and cost-effective manufacturing processes on an industrial scale.

A pivotal area of innovation highlighted in the patent literature is the synthesis of the precursor, (R)-2-benzyloxypropionic acid. Chinese patent CN113233972A, for instance, discloses a method that represents a significant advancement over previous techniques. google.com This patent addresses the drawbacks of prior art, such as the use of expensive raw materials and hazardous reagents like sodium hydride, which generates flammable hydrogen gas. google.com The innovation lies in the use of sodium tert-amylate in a reaction system with R-methyl lactate and a benzyl halogen (such as benzyl bromide) to produce (R)-2-(benzyloxy)methyl propionate, which is then hydrolyzed to the desired (R)-2-benzyloxypropionic acid. google.com This method is noted for its use of readily available and cheaper raw materials, enhanced safety profile, and suitability for large-scale industrial production. google.com

The industrial relevance of this compound is underscored by its role as a building block for a number of therapeutically active compounds. Notably, it is a core structural motif in the synthesis of α-aminoamide derivatives with significant pharmacological activity. Patents such as US8076515B2, WO2009074478A1, and EP2474521B1 describe the production of high-purity (S)-2-[4-(3-fluorobenzyloxy)-benzylamino]propanamide (Safinamide) and its 2-fluoro isomer, Ralfinamide. google.comgoogle.comgoogle.com These compounds are used in the treatment of neurological disorders like Parkinson's disease and pain. google.comdrugpatentwatch.com The patent claims in these documents often revolve around achieving high purity and minimizing specific impurities, which speaks to the stringent requirements of the pharmaceutical industry. google.comdrugpatentwatch.comgoogleapis.com

The following interactive data tables summarize key findings from the patent literature, detailing both the synthetic innovations for the precursor of this compound and the industrial applications of its derivatives.

Table 1: Synthetic Innovations for (R)-2-Benzyloxypropionic Acid as per Patent CN113233972A

| Parameter | Details |

| Patent Number | CN113233972A |

| Assignee | Nanjing Redwood Fine Chemical Co Ltd |

| Key Innovation | Replacement of hazardous sodium hydride with sodium tert-amylate for the benzylation of R-methyl lactate. |

| Starting Materials | R-methyl lactate, Benzyl halogen (e.g., benzyl bromide), Sodium tert-amylate. |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Conditions | Initial mixing below 5 °C, followed by reaction at 20-30 °C. |

| Advantages Cited | - Use of inexpensive and readily available raw materials.- Reduced production costs.- Elimination of flammable and explosive gas formation.- Enhanced safety for large-scale production. |

| Yield and Purity | Reported yield of 87.6% with a purity of 99.2% for the final (R)-2-benzyloxypropionic acid product. google.com |

Table 2: Industrial Relevance of this compound Derivatives in Pharmaceuticals

| Derivative Name | Patent Examples | Assignee Example | Therapeutic Application | Industrial Focus |

| Safinamide | US8076515B2, EP2474521B1 | Newron Pharmaceuticals S.P.A. | Parkinson's disease, epilepsy, restless legs syndrome. google.com | Production of high-purity active ingredient with impurity levels below 0.03%. google.comgoogle.com |

| Ralfinamide | US8076515B2, WO2009074478A1 | Newron Pharmaceuticals S.P.A. | Pain (chronic and neuropathic), migraine, bipolar disorders. google.comdrugpatentwatch.com | Processes to obtain high purity, particularly reducing dibenzyl derivative impurities. google.comgoogle.com |

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Benzyloxy-propionamide, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, benzyloxypropionic acid derivatives can be converted to the corresponding amide via activation with reagents like thionyl chloride or carbodiimides. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .

- Temperature control : Reactions at 80°C improve kinetics but may require quenching to room temperature (rt) to avoid side products .

- Catalysts : Sodium hydroxide in ethanol has been used to deprotonate intermediates, though stoichiometric adjustments are critical to minimize hydrolysis .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | NaOH (EtOH, rt) | 78 | >90% | |

| 2 | HCl (H₂O, 80°C) | 65 | 85% |

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is essential:

- NMR : The benzyloxy group shows distinct aromatic protons (δ 7.2–7.4 ppm) and a methylene triplet (δ 4.5 ppm) adjacent to the oxygen. Carbonyl signals (C=O) appear at ~170 ppm in ¹³C NMR .

- FT-IR : Confirm the amide bond via N-H stretching (3300 cm⁻¹) and C=O absorption (1650 cm⁻¹).

Advanced techniques like HRMS (High-Resolution Mass Spectrometry) validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. Q3. How does steric hindrance from the benzyloxy group influence the reactivity of this compound in nucleophilic environments?

Methodological Answer : The benzyloxy moiety introduces steric bulk, slowing nucleophilic attack at the carbonyl carbon. Experimental validation includes:

- Kinetic Studies : Compare reaction rates with/without benzyloxy substitution using UV-Vis spectroscopy.

- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects destabilizing the transition state .

Contradiction Note : Some studies report unexpected acceleration in polar solvents (e.g., DMF), likely due to solvation effects counteracting steric hindrance .

Q. Q4. What strategies mitigate hydrolysis of this compound under aqueous conditions?

Methodological Answer : Hydrolysis susceptibility arises from the labile amide bond. Mitigation approaches include:

Q. Q5. How can conflicting spectral data for this compound across studies be resolved?

Methodological Answer : Discrepancies in NMR/IR data often stem from impurities or solvent effects. Resolve via:

Reproducibility Checks : Replicate synthesis and characterization under standardized conditions.

2D NMR (COSY, HSQC) : Assign peaks unambiguously to rule out overlapping signals.

Cross-Validation : Compare with high-quality databases (e.g., NIST Chemistry WebBook) .

Experimental Design & Data Analysis

Q. Q6. How to design a stability study for this compound under varying thermal conditions?

Methodological Answer :

Q. Q7. What statistical methods are appropriate for analyzing bioactivity data involving this compound derivatives?

Methodological Answer :

- Dose-Response Curves : Fit data with nonlinear regression (e.g., Hill equation) to determine IC₅₀ values.

- ANOVA : Compare efficacy across derivatives with post-hoc Tukey tests to control Type I error.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.